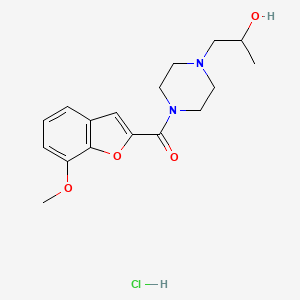![molecular formula C18H15FN4O3 B2737829 5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171149-13-5](/img/structure/B2737829.png)
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a fluoro-methylphenyl group, and a methoxyphenyl group .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For example, boronic acids like 3-Fluoro-4-methoxyphenylboronic acid can participate in Suzuki coupling and arylation reactions .Scientific Research Applications
Cookson-type Reagent for Derivatization
Cookson-type reagents, which include triazole derivatives, are used for the derivatization of conjugated dienes for high-performance liquid chromatography with fluorescence detection. These reagents enable sensitive and stable measurements, essential for analyzing complex mixtures in biochemical research and drug development processes (Shimada & Mizuguchi, 1992).
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds are of interest due to their potential as therapeutic agents against various microbial infections. The development and assessment of new triazole-based compounds contribute to the discovery of novel antimicrobials with improved efficacy and reduced resistance (Bektaş et al., 2007).
Inhibitors Against Caspase-3
In medicinal chemistry, triazole derivatives have been explored as potent inhibitors against caspase-3, an enzyme involved in apoptosis. The identification of effective caspase-3 inhibitors is crucial for developing therapeutic strategies for diseases characterized by abnormal cell death, such as neurodegenerative disorders and cancer (Jiang & Hansen, 2011).
Antioxidant and Anticancer Activity
Research into triazole derivatives also extends into evaluating their antioxidant and anticancer activities. These compounds have shown promise in screening for potential cancer treatments and understanding the mechanisms underlying their anticancer properties. The exploration of novel derivatives enhances the pool of potential therapeutic agents against various cancer types (Tumosienė et al., 2020).
Advanced Material Applications
Triazole derivatives are investigated for their applications in advanced materials, such as in the synthesis of conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of these compounds, derived from their triazole components, contribute to high conductivity and electron mobility, essential for improving the efficiency of solar energy devices (Hu et al., 2015).
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-10-6-7-11(9-14(10)19)22-17(24)15-16(18(22)25)23(21-20-15)12-4-3-5-13(8-12)26-2/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNCCYMUKZPAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)
![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)


![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)